molecular formula C7H10N2OS B1289269 1-(Thiazol-2-yl)pyrrolidin-3-ol CAS No. 1342562-45-1

1-(Thiazol-2-yl)pyrrolidin-3-ol

Cat. No.: B1289269
CAS No.: 1342562-45-1
M. Wt: 170.23 g/mol
InChI Key: FGDKZPWIKHNPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Thiazol-2-yl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C7H10N2OS and its molecular weight is 170.23 g/mol. The purity is usually 95%.
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Future Directions

The future directions for “1-(Thiazol-2-yl)pyrrolidin-3-ol” and similar compounds could involve further exploration of their biological activities and potential applications in drug development .

Biochemical Analysis

Biochemical Properties

1-(Thiazol-2-yl)pyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in this compound is known for its ability to participate in electron delocalization, which can affect enzyme catalysis and protein binding . Additionally, the pyrrolidine ring’s non-planarity allows for unique stereochemical interactions with biomolecules, enhancing its binding affinity and specificity .

Cellular Effects

This compound has been observed to impact various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades . Furthermore, this compound has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thiazole ring’s electron-rich nature allows it to form stable complexes with metal ions and other cofactors, which can modulate enzyme activity . Additionally, the pyrrolidine ring’s flexibility enables it to fit into enzyme active sites, either inhibiting or activating their function . These interactions can lead to changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance certain biochemical pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including disruption of cellular homeostasis and induction of apoptosis . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating enzyme activity and altering metabolite levels . For example, it has been shown to interact with enzymes involved in oxidative stress responses, thereby affecting the cellular redox state . These interactions can have downstream effects on overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, including solubility and molecular weight .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its subcellular localization is essential for elucidating its precise mechanism of action.

Properties

IUPAC Name

1-(1,3-thiazol-2-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c10-6-1-3-9(5-6)7-8-2-4-11-7/h2,4,6,10H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDKZPWIKHNPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.